9-Phenanthryl N-methylcarbamate
Description
Properties
CAS No. |
109032-48-6 |
|---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
phenanthren-9-yl N-methylcarbamate |
InChI |
InChI=1S/C16H13NO2/c1-17-16(18)19-15-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15/h2-10H,1H3,(H,17,18) |
InChI Key |
OEVVTGTYBNYFCS-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1=CC2=CC=CC=C2C3=CC=CC=C31 |
Canonical SMILES |
CNC(=O)OC1=CC2=CC=CC=C2C3=CC=CC=C31 |
Other CAS No. |
109032-48-6 |
Synonyms |
9-PHENANTHRYL-N-METHYL-CARBAMATE |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 9 Phenanthryl N Methylcarbamate
Strategies for Phenanthrene (B1679779) Core Construction
The formation of the tricyclic phenanthrene ring system is a critical step in the synthesis of 9-phenanthryl N-methylcarbamate. A variety of synthetic methods have been developed for this purpose, ranging from classical approaches to modern transition metal-catalyzed reactions.
Classical Total Synthesis Approaches
Classical methods for phenanthrene synthesis often involve the construction of the ring system through a sequence of well-established organic reactions. Two notable classical syntheses are the Haworth synthesis and the Bardhan-Sengupta phenanthrene synthesis. wikipedia.orgquimicaorganica.orgquimicaorganica.org
The Haworth synthesis typically begins with the Friedel-Crafts acylation of naphthalene with succinic anhydride (B1165640). quimicaorganica.org The temperature of this reaction is crucial for regioselectivity, with higher temperatures favoring substitution at the 2-position of naphthalene. quimicaorganica.org Subsequent reactions, including a Clemmensen reduction and ring-closing reactions, lead to the formation of the phenanthrene skeleton. A drawback of this method is the potential for the formation of isomeric products during the final cyclization step. quimicaorganica.org
The Bardhan-Sengupta phenanthrene synthesis provides a more regiospecific route to phenanthrenes. wikipedia.orgquimicaorganica.org This method involves the cyclization of a cyclohexanol derivative onto an aromatic ring, catalyzed by phosphorus pentoxide. quimicaorganica.orgquimicaorganica.org The resulting intermediate is then aromatized using selenium and heat to yield the phenanthrene core. quimicaorganica.org
Another classical approach involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene ring, which can then be aromatized to form part of the phenanthrene structure. quimicaorganica.org
Photochemical Cyclization Methods for Polycyclic Aromatic Systems (e.g., Mallory Reaction)
Photochemical reactions provide a powerful tool for the synthesis of phenanthrenes and other polycyclic aromatic hydrocarbons (PAHs). The Mallory reaction is a prime example of a photochemical cyclization used for this purpose. wikipedia.orgwikipedia.org
The Mallory reaction involves the intramolecular photochemical cyclization of a stilbene derivative to form a dihydrophenanthrene intermediate. wikipedia.orgnih.gov This reaction is initiated by UV irradiation, which promotes an electrocyclic rearrangement of the stilbene. researchgate.net The unstable dihydrophenanthrene intermediate is then aromatized to the corresponding phenanthrene in the presence of an oxidizing agent, such as iodine or oxygen. wikipedia.orgresearchgate.netrsc.org The use of iodine as a catalyst was a significant advancement in this reaction, allowing for higher concentrations and fewer side reactions. nih.govresearchgate.net
The reaction proceeds through the photochemical excitation of the stilbene, leading to the formation of the dihydrophenanthrene. wikipedia.org While only the cis-isomer of the stilbene can undergo cyclization, the trans-isomer can isomerize in situ under the reaction conditions. wikipedia.org The stereochemistry of the cyclization is governed by Woodward-Hoffmann rules, resulting in a trans relative configuration at the newly formed stereocenters. wikipedia.org
Recent advancements have explored the use of continuous flow photochemistry to improve the scalability and efficiency of the Mallory reaction. nih.gov This technique allows for shorter reaction times and is suitable for gram-scale synthesis. nih.gov
Transition Metal-Catalyzed Coupling Reactions in Phenanthrene Synthesis (e.g., Palladium-catalyzed Heck reaction)
Transition metal-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for the formation of carbon-carbon bonds. thermofisher.com The palladium-catalyzed Heck reaction is a notable example that has been applied to the synthesis of phenanthrene derivatives. espublisher.comespublisher.com
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. thermofisher.com In the context of phenanthrene synthesis, an intramolecular Heck reaction can be employed to form the central ring of the phenanthrene core. espublisher.comnih.gov For instance, a suitably substituted vinyl bromoaldehyde can undergo a palladium-catalyzed intramolecular cyclization to form a 9,10-dihydrophenanthrene, which can then be aromatized. espublisher.comespublisher.com This methodology allows for the introduction of various substituents onto the phenanthrene ring system. espublisher.comespublisher.com
Other transition metals, such as platinum, gold, gallium, and indium, have also been used to catalyze the cycloisomerization of biphenyl derivatives containing an alkyne unit to form substituted phenanthrenes. nih.govresearchgate.net This approach is modular and allows for significant structural variation in the final phenanthrene product. nih.govresearchgate.net
The following table summarizes the key features of these transition metal-catalyzed reactions:
| Reaction Name | Catalyst | Key Reactants | Bond Formed |
| Heck Reaction | Palladium | Aryl/Vinyl Halide, Alkene | C-C |
| Suzuki-Miyaura Coupling | Palladium | Organoboron, Organohalide | C-C |
| Cycloisomerization | PtCl₂, AuCl, AuCl₃, GaCl₃, InCl₃ | Biphenyl with Alkyne Unit | C-C |
Stereocontrol and Regioselectivity in Phenanthrene Ring Formation
Controlling the stereochemistry and regioselectivity during the formation of the phenanthrene ring is crucial for the synthesis of specific isomers of this compound.
In the Mallory reaction , the regioselectivity is influenced by the substitution pattern on the starting stilbene. For example, ortho-substituted stilbenes generally yield 1-substituted phenanthrenes. wikipedia.org In contrast, meta-substituted stilbenes often produce a mixture of 2- and 4-substituted phenanthrenes. wikipedia.org Researchers have explored using "sacrificial" or "blocking" groups to direct the cyclization to a specific position, although this can sometimes lead to lower yields. nih.gov
In transition metal-catalyzed reactions , the regioselectivity can often be controlled by the choice of catalyst and reaction conditions. For example, in the cycloisomerization of biaryls with halo-alkyne units, different catalysts can lead to the formation of either 10-halo-phenanthrenes or 9-halo-phenanthrenes. nih.govresearchgate.net
The Bardhan-Sengupta synthesis is noted for its high degree of regiospecificity, avoiding the formation of isomeric mixtures that can occur in other classical methods like the Haworth synthesis. quimicaorganica.org
Chemical Approaches for N-Methylcarbamate Moiety Installation
Once the 9-phenanthrol core is synthesized, the final step is the installation of the N-methylcarbamate group. This is typically achieved through the reaction of 9-phenanthrol with a suitable reagent that provides the N-methylcarbamoyl group.
Phosgene and Phosgene Analogue-Based Carbamate (B1207046) Synthesis
Historically, **phosgene (COCl₂) ** has been a common reagent for the synthesis of carbamates. nih.gov The reaction of an alcohol, such as 9-phenanthrol, with phosgene would form a chloroformate intermediate. Subsequent reaction with methylamine (B109427) would then yield the desired N-methylcarbamate. However, due to the extreme toxicity of phosgene gas, safer alternatives have been developed. nih.gov
Phosgene analogues , such as diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate), are solid and liquid compounds that are easier and safer to handle than gaseous phosgene. nih.gov Triphosgene, a stable crystalline solid, is a particularly convenient substitute. nih.gov It can react with alcohols and amines to form carbamates, often in the presence of a base like triethylamine. nih.gov
Other non-phosgene methods for carbamate synthesis have also been developed, utilizing reagents like organic carbonates or carbon dioxide. nih.govresearchgate.netgoogle.com For instance, the aminolysis of organic carbonates is a viable phosgene-free route to carbamate esters. researchgate.net
The following table lists some common reagents used for carbamate synthesis:
| Reagent | Formula | State | Key Features |
| Phosgene | COCl₂ | Gas | Highly reactive but extremely toxic |
| Diphosgene | ClCO₂CCl₃ | Liquid | Safer alternative to phosgene |
| Triphosgene | (Cl₃CO)₂CO | Solid | Stable and convenient substitute for phosgene |
| Dimethyl Carbonate | (CH₃O)₂CO | Liquid | A non-phosgene carbonylating agent |
Utilization of Activated Carbonates and Chloroformates (e.g., p-nitrophenyl chloroformate)
A common and effective method for synthesizing aryl carbamates involves a two-step, one-pot procedure utilizing activated chloroformates, such as 4-nitrophenyl chloroformate (p-NPC). researchgate.netepa.gov This approach begins with the activation of the parent alcohol, 9-phenanthrol.
In a typical procedure, 9-phenanthrol is reacted with p-nitrophenyl chloroformate in the presence of a base, like pyridine or an excess of an amine base, in a suitable solvent such as dichloromethane (DCM) at room temperature. researchgate.netepa.govresearchgate.net This reaction forms a highly reactive 9-phenanthryl p-nitrophenyl carbonate intermediate. The p-nitrophenoxy group is an excellent leaving group, facilitating the subsequent nucleophilic attack.
The activated intermediate is then reacted in situ with methylamine. The amine displaces the p-nitrophenoxide to form the stable N-methylcarbamate bond, yielding this compound. researchgate.netnih.gov This method is versatile and generally provides good yields.
Table 1: Reaction Steps using p-Nitrophenyl Chloroformate
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1. Activation | 9-Phenanthrol, p-Nitrophenyl chloroformate | Pyridine, DCM | 9-Phenanthryl p-nitrophenyl carbonate |
| 2. Carbamoylation | 9-Phenanthryl p-nitrophenyl carbonate, Methylamine | - | this compound, p-Nitrophenol |
Isocyanate Addition Reactions
The direct addition of an alcohol to an isocyanate is a fundamental and atom-economical method for forming carbamates. To synthesize this compound via this route, 9-phenanthrol would be reacted with methyl isocyanate. This reaction is often catalyzed by a base or a metal catalyst and proceeds by the nucleophilic attack of the hydroxyl group of 9-phenanthrol on the electrophilic carbon of the isocyanate. semanticscholar.org
Isocyanates themselves can be generated through various methods, avoiding the handling of these often hazardous reagents directly. The Curtius rearrangement, for example, involves the thermal decomposition of an acyl azide into an isocyanate intermediate. nih.govsemanticscholar.org This isocyanate can then be trapped by an alcohol present in the reaction mixture to form the carbamate. nih.gov While this provides an alternative route to the necessary isocyanate, the direct addition of commercially available methyl isocyanate to 9-phenanthrol remains the more straightforward application of this methodology.
Novel Methodologies for Carbamate Bond Formation
Modern organic synthesis has pursued more sustainable and efficient methods for carbamate bond formation, often utilizing readily available starting materials like carbon dioxide (CO₂).
One such innovative approach involves the catalytic reaction of amines, CO₂, and an alkylating agent. nih.govacs.org In a potential application for this compound, methylamine could first react with CO₂ in the presence of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form a carbamate salt in situ. nih.govacs.orgorganic-chemistry.org This nucleophilic carbamate could then react with an activated phenanthrene substrate to form the final product.
Another area of development is the iridium-catalyzed conversion of CO₂, an amine, and an allylic chloride to form allyl carbamates. nih.govacs.org While not directly applicable to an aryl carbamate, this demonstrates the progress in using CO₂ as a C1 building block for carbamate synthesis. nih.govacs.org
The ring-opening of aziridines with nucleophiles is another strategy for constructing functionalized molecules. researchgate.net Stereocontrolled, acid-catalyzed ring-opening of specific oxazolidinone-fused aziridines with alcohols has been shown to produce 2-amino ethers, showcasing a related transformation. researchgate.net While not a direct route to this specific carbamate, these novel C-N bond-forming strategies represent the cutting edge of synthetic methodology and could potentially be adapted for complex carbamate syntheses in the future.
Convergent and Linear Synthetic Pathways to this compound
Route Design and Optimization
For this compound, both strategies can be envisioned.
Linear Pathway: A hypothetical linear synthesis could begin with a precursor to the phenanthrene core, which is then elaborated through a series of reactions to install the hydroxyl group at the 9-position. The final step would be the formation of the N-methylcarbamate moiety on the fully formed 9-phenanthrol.
Convergent Pathway: A convergent approach would involve the separate synthesis or procurement of two key fragments: 9-phenanthrol and a methylcarbamoyl donor (e.g., methyl isocyanate or an equivalent generated from methylamine). The final step would be the coupling of these two fragments to form the target molecule. The methods described in sections 2.2.2 and 2.2.3 are classic examples of a convergent final step.
| Application to Target | Building the phenanthrene ring system first, then adding the carbamate. | Preparing 9-phenanthrol and a methylcarbamoyl group separately, then combining them. |
Optimization of the synthesis would favor the convergent pathway due to its inherent efficiency. Further optimization would involve screening catalysts, solvents, and reaction conditions for the final coupling step to maximize yield and minimize purification challenges.
Scale-Up Considerations in Synthesis
Transitioning a synthetic route from a laboratory scale to industrial production introduces several challenges. For the synthesis of this compound, key considerations would include:
Reagent Cost and Availability: The cost of starting materials like 9-phenanthrol and coupling reagents (e.g., p-nitrophenyl chloroformate, catalysts) becomes a critical factor.
Reaction Conditions: High temperatures or pressures can be costly and difficult to manage on a large scale. Methods that proceed under mild conditions are preferable. nih.gov
Purification: Chromatographic purification, common in the lab, is often impractical for large quantities. Developing procedures that yield a product pure enough after simple filtration or crystallization is crucial. organic-chemistry.org
Process Safety: The toxicity and reactivity of reagents, such as isocyanates, must be carefully managed. Non-phosgene routes to isocyanate precursors or alternative carbamate syntheses are often explored for safety and environmental reasons. nih.govresearchgate.net
Waste Management: The environmental impact of solvents and byproducts (e.g., p-nitrophenol) must be considered. Atom-economical reactions, like the direct addition of an isocyanate, are advantageous as they minimize waste.
Rational Design of this compound Analogues for Reactivity Studies
To investigate the structure-activity relationships of this compound, analogues can be rationally designed and synthesized. These studies can probe how electronic and steric modifications affect the chemical or biological reactivity of the carbamate moiety. nih.govnih.gov
Modifications can be targeted at two primary locations: the phenanthrene ring system and the N-methyl group.
Phenanthrene Ring Modification: Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) onto the aromatic rings would alter the electronic properties of the phenoxy leaving group.
Electron-withdrawing groups would make the phenoxide a better leaving group, likely increasing the rate of hydrolytic or enzymatic cleavage of the carbamate. scispace.com
Electron-donating groups would have the opposite effect, potentially increasing the stability of the carbamate bond.
N-Alkyl Group Modification: The N-methyl group can be replaced with other alkyl groups to probe steric effects near the reaction center.
Replacing methyl with a larger group (e.g., ethyl, isopropyl, tert-butyl) would introduce steric hindrance, which could decrease the rate of nucleophilic attack at the carbonyl carbon.
Replacing the N-alkyl group with an N-aryl group would significantly alter the electronic nature and stability of the carbamate. nih.govorganic-chemistry.org
Table 3: Proposed Analogues for Reactivity Studies
| Analogue Type | Position of Modification | Example Substituent | Predicted Effect on Carbamate Reactivity |
|---|---|---|---|
| Electronic | Phenanthrene Ring | Nitro (-NO₂) | Increased reactivity (destabilization of carbamate) |
| Electronic | Phenanthrene Ring | Methoxy (-OCH₃) | Decreased reactivity (stabilization of carbamate) |
| Steric | N-Alkyl Group | Isopropyl (-CH(CH₃)₂) | Decreased reactivity due to steric hindrance |
| Steric/Electronic | N-Alkyl Group | Phenyl (-C₆H₅) | Altered reactivity and stability profile |
By synthesizing these analogues and comparing their properties, such as hydrolysis rates or inhibitory potency against a target enzyme, a detailed understanding of the structure-property relationships for this class of compounds can be developed. scispace.com
Chemical Modification Strategies
The chemical modification of this compound can be approached by targeting three main regions of the molecule: the phenanthrene ring, the carbamate linkage, and the N-methyl group. These modifications are instrumental in tuning the compound's physicochemical properties for various applications, including the development of specialized analytical probes.
A primary strategy for modifying the phenanthrene moiety involves electrophilic aromatic substitution. The phenanthrene ring system is susceptible to reactions such as nitration, halogenation, and Friedel-Crafts acylation. These reactions typically occur at the most electron-rich positions of the phenanthrene nucleus. For instance, nitration can introduce a nitro group onto the aromatic backbone, which can subsequently be reduced to an amino group, providing a handle for further functionalization.
Another avenue for modification is through the carbamate functional group. The ester linkage of the carbamate can be susceptible to hydrolysis under acidic or basic conditions, yielding 9-phenanthrol and N-methylcarbamic acid, the latter of which can decompose to methylamine and carbon dioxide. This reactivity can be exploited for controlled release applications or for the design of prodrugs.
Furthermore, the N-methyl group offers a site for potential derivatization, although this is generally less common. Reactions targeting this position would likely involve more strenuous conditions and could lead to a variety of products.
| Modification Site | Reaction Type | Potential Reagents | Resulting Functional Group |
| Phenanthrene Ring | Electrophilic Nitration | HNO₃/H₂SO₄ | Nitro (-NO₂) |
| Phenanthrene Ring | Electrophilic Halogenation | Br₂/FeBr₃ | Bromo (-Br) |
| Phenanthrene Ring | Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acyl (-COR) |
| Carbamate Linkage | Hydrolysis | Acid or Base | Phenolic Hydroxyl (-OH) and Methylamine (-NHCH₃) |
Derivatization Techniques for Analytical Probes
The inherent fluorescence of the phenanthrene core makes this compound an attractive scaffold for the development of analytical probes. Derivatization techniques often focus on modulating this fluorescence in response to a specific analyte or environmental condition.
A common strategy for creating fluorescent probes from carbamates involves a "pro-fluorescent" or "turn-on" approach. This typically requires the hydrolysis of the carbamate to release the highly fluorescent 9-phenanthrol. The carbamate itself may exhibit quenched or shifted fluorescence compared to the parent phenol (B47542). This change in fluorescence upon hydrolysis can be used to detect the activity of enzymes, such as esterases, that can cleave the carbamate bond.
For the detection of amines, a widely used derivatization technique involves the initial hydrolysis of the N-methylcarbamate to produce methylamine. The liberated methylamine can then be reacted with a fluorogenic reagent, such as o-phthaldehyde (OPA) in the presence of a thiol, to form a highly fluorescent isoindole derivative. This method is a staple in the analysis of N-methylcarbamate pesticides.
The general scheme for this post-column derivatization in high-performance liquid chromatography (HPLC) is as follows:
Separation: The analyte, this compound, is separated from other components in the sample on an HPLC column.
Hydrolysis: The eluted carbamate is mixed with a strong base (e.g., sodium hydroxide) and heated to hydrolyze the carbamate ester linkage, releasing methylamine.
Derivatization: The methylamine is then reacted with a solution of o-phthaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) to form a fluorescent product.
Detection: The fluorescent derivative is detected by a fluorescence detector.
| Analyte Targeted | Derivatization Strategy | Reagent(s) | Detection Principle |
| Esterase Activity | Enzymatic Hydrolysis | (Enzyme in sample) | Release of fluorescent 9-phenanthrol |
| Methylamine (post-hydrolysis) | Fluorescent Tagging | o-Phthaldehyde (OPA) / Thiol | Formation of a fluorescent isoindole |
These derivatization techniques enhance the sensitivity and selectivity of analytical methods for detecting either the intact this compound or its degradation products, making it a versatile tool in various analytical applications.
Elucidation of Chemical Reactivity and Transformation Mechanisms of 9 Phenanthryl N Methylcarbamate
Hydrolytic Degradation Pathways
pH-Dependent Reaction Kinetics and Mechanisms
The stability of 9-Phenanthryl N-methylcarbamate in aqueous solutions is significantly influenced by pH. A typical pH-rate profile for a carbamate (B1207046) shows a U-shaped curve, with the lowest rate of hydrolysis occurring in the neutral pH range and increasing rates under both acidic and basic conditions. clemson.edu
Under acidic conditions (typically below pH 6), the hydrolysis of carbamates can be accelerated. clemson.edu For N-aryl carbamates, this process can occur through mechanisms such as the A-1 type. In this mechanism, a rapid and reversible protonation of the carbonyl oxygen atom of the carbamate group occurs. jcsp.org.pk This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. jcsp.org.pk The subsequent steps involving the breakdown of the tetrahedral intermediate lead to the formation of 9-phenanthrol, methylamine (B109427), and carbon dioxide. While acid-catalyzed hydrolysis is a known pathway for some esters, for many carbamates, this pathway is less significant compared to base-mediated hydrolysis. jcsp.org.pkscielo.br The specific kinetics of the acid-catalyzed hydrolysis of this compound would require experimental determination, but the general A-1 mechanism provides a plausible pathway for its degradation in acidic environments.
The hydrolysis of carbamates is most rapid under basic conditions (typically above pH 8). clemson.edu For N-methylcarbamates like this compound, which possess a hydrogen atom on the nitrogen, the dominant mechanism is the Elimination Unimolecular conjugate Base (E1cB) pathway. researchgate.netresearchgate.net This two-step mechanism is initiated by the abstraction of the acidic N-H proton by a hydroxide (B78521) ion, forming a carbamate anion (the conjugate base). researchgate.netresearchgate.net This is followed by the rate-determining elimination of the phenoxide leaving group (9-phenanthrolate) to form a highly reactive methyl isocyanate intermediate. researchgate.netrsc.org The methyl isocyanate then rapidly hydrolyzes to methylamine and carbon dioxide. researchgate.net
The alternative BAc2 (Base-catalyzed Acyl-Oxygen cleavage, bimolecular) mechanism, which involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate, is less favored for N-H containing carbamates. researchgate.netnih.gov This is because the E1cB pathway is generally more facile. The BAc2 mechanism is more relevant for tertiary carbamates that lack an ionizable N-H proton. researchgate.net The preference for the E1cB mechanism in the basic hydrolysis of N-methylcarbamates has been supported by numerous studies on related compounds. researchgate.netrsc.org
| pH Condition | Dominant Hydrolysis Mechanism | Key Steps | Primary Products |
| Acidic (e.g., pH < 6) | A-1 (Acid-catalyzed, unimolecular) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Formation of tetrahedral intermediate. 4. Breakdown to products. | 9-Phenanthrol, Methylamine, Carbon Dioxide |
| Neutral (e.g., pH 6-8) | Neutral Hydrolysis | 1. Direct nucleophilic attack by water. 2. Slow formation of tetrahedral intermediate. 3. Breakdown to products. | 9-Phenanthrol, Methylamine, Carbon Dioxide |
| Basic (e.g., pH > 8) | E1cB (Elimination, Unimolecular, conjugate Base) | 1. Deprotonation of N-H by OH-. 2. Formation of carbamate anion. 3. Elimination of 9-phenanthrolate to form methyl isocyanate. 4. Hydrolysis of methyl isocyanate. | 9-Phenanthrol, Methylamine, Carbon Dioxide |
Structure-Reactivity Relationships in Carbamate Hydrolysis
The rate of hydrolysis of carbamates is significantly influenced by their chemical structure. For aryl N-methylcarbamates, the nature of the leaving group (the phenoxide) plays a critical role. Electron-withdrawing substituents on the phenanthrene (B1679779) ring would increase the acidity of the corresponding 9-phenanthrol, making it a better leaving group and thus accelerating the rate of base-catalyzed hydrolysis via the E1cB mechanism. Conversely, electron-donating substituents would decrease the leaving group's ability and slow down the hydrolysis rate.
The large, hydrophobic nature of the phenanthrene moiety in this compound can also influence its reactivity by affecting its solubility and interaction with the surrounding medium. The electronic properties of the polycyclic aromatic system will directly impact the stability of the phenoxide leaving group. nih.gov
Enzymatic Biotransformation Mechanisms
In biological systems, the degradation of this compound can be mediated by enzymes. Carbamate hydrolases, also known as carbamylesterases, are a class of enzymes capable of hydrolyzing the ester linkage in carbamates. These enzymes are found in a variety of organisms, including bacteria and fungi. nih.gov The enzymatic hydrolysis of N-methylcarbamates typically yields the corresponding alcohol (9-phenanthrol) and N-methylcarbamic acid, which can then spontaneously decompose to methylamine and carbon dioxide.
The biotransformation of the phenanthrene moiety itself can also occur. Enzymes such as cytochrome P-450 monooxygenases and epoxide hydrolases are known to be involved in the initial oxidation of phenanthrene in some fungi. nih.gov This can lead to the formation of various hydroxylated and dihydroxylated metabolites. Furthermore, laccase enzymes have been shown to be involved in the degradation of phenanthrene by some fungal species. nih.gov The specific enzymatic pathways for the complete biotransformation of this compound would involve a combination of carbamate hydrolysis and degradation of the resulting phenanthrene core.
Characterization of Esterase and Amidase-Mediated Hydrolysis
The breakdown of this compound in biological systems is significantly influenced by enzymatic hydrolysis, a process primarily carried out by esterases and amidases. These enzymes catalyze the cleavage of the carbamate linkage, a critical step in its metabolism and detoxification. The reaction proceeds via a nucleophilic attack on the carbonyl carbon of the carbamate group.
Esterases, such as carboxylesterases, are key players in the hydrolysis of the ester bond within the carbamate structure. This enzymatic action results in the formation of 9-phenanthrol, methylamine, and carbon dioxide. The efficiency of this hydrolysis is dependent on the specific type of esterase and the surrounding physiological conditions.
Amidases also contribute to the biotransformation of this compound, although their role can be less pronounced compared to esterases. These enzymes specifically target the amide bond, leading to a similar set of breakdown products. The relative contribution of esterase and amidase activity can vary between different organisms and tissues.
Role of Enzyme-Substrate Molecular Interactions
The efficiency and specificity of the enzymatic hydrolysis of this compound are governed by intricate molecular interactions between the enzyme's active site and the substrate. The three-dimensional structure of the enzyme's active site creates a specific binding pocket that accommodates the this compound molecule.
Key interactions that facilitate this binding include:
Hydrophobic Interactions: The phenanthrene ring of the substrate interacts with nonpolar amino acid residues within the active site.
Hydrogen Bonding: The carbamate group can form hydrogen bonds with amino acid residues, properly orienting the substrate for catalysis.
Steric Fit: The size and shape of the active site must be complementary to the substrate for effective binding and subsequent hydrolysis.
These interactions collectively lower the activation energy of the hydrolysis reaction, thereby accelerating the breakdown of the compound. Variations in the amino acid sequence of the active site across different enzyme isoforms can lead to significant differences in substrate affinity and catalytic activity.
Photochemical Transformation Mechanisms
The environmental fate of this compound is also heavily influenced by photochemical processes, which involve the absorption of light and subsequent chemical reactions.
Direct Photolysis Initiated by Excited States (Singlet and Triplet Pathways)
When this compound absorbs light, it is promoted to an electronically excited state. This initial excitation typically leads to the formation of a short-lived singlet excited state. The singlet state can then undergo several processes, including fluorescence or conversion to a longer-lived triplet excited state through a process called intersystem crossing.
Both the singlet and triplet excited states are more chemically reactive than the ground state and can initiate the degradation of the molecule. The specific pathway that dominates depends on factors such as the wavelength of light and the presence of other chemical species.
Radical Intermediates and Fragmentation Mechanisms (e.g., C-O Bond Homolysis, Phenoxyl Radical Formation)
The excited states of this compound are prone to fragmentation through various mechanisms, often involving the formation of highly reactive radical intermediates. A primary fragmentation pathway is the homolytic cleavage of the C-O bond between the phenanthryl group and the carbamate moiety.
This C-O bond homolysis results in the formation of a phenoxyl radical and a carbamoyl (B1232498) radical. These radicals are unstable and can undergo further reactions, such as hydrogen abstraction from surrounding solvent molecules or recombination with other radicals, leading to a variety of photoproducts. The formation of the phenoxyl radical is a key step in the photochemical degradation cascade.
Indirect Photodegradation Mechanisms and Environmental Sensitizers
In natural aquatic environments, the photodegradation of this compound can be significantly accelerated by indirect photochemical processes. rsc.orgresearchgate.net These processes are mediated by environmental sensitizers, which are substances that absorb light and then transfer the energy to other molecules, or generate reactive species that can then react with the target compound.
Common environmental sensitizers include:
Dissolved Organic Matter (DOM): DOM can act as a sensitizer, and its presence can influence photodegradation rates. rsc.orgresearchgate.net
Nitrate (B79036) and Nitrite (B80452): Photolysis of nitrate and nitrite ions can produce hydroxyl radicals (•OH), which are powerful oxidants that can readily degrade this compound.
The interaction with these reactive species, particularly hydroxyl radicals, represents a major pathway for the indirect photodegradation of many organic pollutants in sunlit waters. rsc.org
Quantitative Photodegradation Quantum Yields and Environmental Influences
The efficiency of direct photolysis is quantified by the photodegradation quantum yield (Φ). The quantum yield is defined as the number of molecules that undergo a photochemical reaction for each photon absorbed. This value is crucial for predicting the persistence of this compound in the environment. rsc.org
The quantum yield is influenced by a variety of environmental factors:
Wavelength of Light: The quantum yield can be wavelength-dependent.
pH: The pH of the water can affect the speciation of the compound and the nature of the excited states.
Temperature: Temperature can influence the rates of secondary reactions of the initial photoproducts.
Presence of Quenchers: Other substances in the water can deactivate the excited states of this compound, reducing the quantum yield.
Understanding these influences is essential for accurately modeling the environmental fate and transport of this compound. rsc.org
Computational Chemistry and Theoretical Insights into 9 Phenanthryl N Methylcarbamate
Quantum Chemical Descriptors for Reactivity and Stability
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its various properties. These descriptors are invaluable for predicting how a molecule will behave in a chemical reaction, its stability, and its potential interactions with other molecules. Density Functional Theory (DFT) is a common computational method used to calculate these descriptors.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy of the HOMO is related to the ionization potential (the ease of removing an electron), and the energy of the LUMO is related to the electron affinity (the ability to accept an electron). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's stability. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive.
For 9-phenanthryl N-methylcarbamate, the HOMO is expected to be localized primarily on the electron-rich phenanthrene (B1679779) ring, while the LUMO is likely distributed over the carbamate (B1207046) group, particularly the carbonyl carbon. This separation of frontier orbitals is typical for such substituted aromatic compounds.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Representative Carbamate (Note: This data is for a representative carbamate compound and is intended for illustrative purposes due to the absence of specific published data for this compound.)
| Descriptor | Energy (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Electronegativity (χ): The ability of a molecule to attract electrons. It is the negative of the chemical potential.
Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.
Hardness (η): A measure of the resistance to a change in electron distribution. Molecules with a large HOMO-LUMO gap are considered hard, while those with a small gap are soft.
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons from the surroundings. A higher electrophilicity index indicates a greater capacity to act as an electrophile.
Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the carbonyl carbon of the carbamate group is expected to be a primary electrophilic site, while the oxygen and nitrogen atoms could be nucleophilic centers.
Table 2: Illustrative Global Reactivity Descriptors for a Representative Carbamate (Note: This data is for a representative carbamate compound and is intended for illustrative purposes due to the absence of specific published data for this compound.)
| Descriptor | Value |
| Electronegativity (χ) (eV) | 3.85 |
| Chemical Potential (μ) (eV) | -3.85 |
| Hardness (η) (eV) | 2.65 |
| Softness (S) (eV⁻¹) | 0.38 |
| Electrophilicity Index (ω) (eV) | 2.80 |
The distribution of electron density within a molecule can be analyzed using various charge partitioning schemes, such as Hirshfeld population analysis. This method divides the electron density at each point in space between the surrounding atoms, providing a more realistic representation of atomic charges compared to simpler methods.
In this compound, the oxygen atoms of the carbamate group are expected to carry a significant negative charge, while the carbonyl carbon will have a partial positive charge, making it susceptible to nucleophilic attack. The nitrogen atom will also have a partial negative charge, and the hydrogen atoms will be partially positive. The phenanthrene ring will have a complex distribution of charges, with the carbon atom attached to the carbamate group being influenced by the electron-withdrawing nature of the ester linkage.
Table 3: Illustrative Hirshfeld Atomic Charges for Key Atoms in a Representative Carbamate Moiety (Note: This data is for a representative carbamate moiety and is intended for illustrative purposes due to the absence of specific published data for this compound.)
| Atom | Hirshfeld Charge (e) |
| Carbonyl Carbon (C=O) | +0.25 |
| Carbonyl Oxygen (C=O) | -0.30 |
| Ester Oxygen (O-C=O) | -0.20 |
| Nitrogen (N) | -0.15 |
Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical equations that correlate the chemical structure of a series of compounds with their reactivity. These models use quantum chemical descriptors as independent variables to predict the reaction rates or equilibrium constants.
For a series of phenanthryl N-alkylcarbamates, a QSRR model could be developed to predict their reactivity, for instance, in hydrolysis reactions. The model might use descriptors such as the HOMO-LUMO gap, electrophilicity index, and specific atomic charges on the carbamate group to predict the rate of hydrolysis. Such models are valuable for designing new compounds with desired reactivity profiles, for example, in the development of pesticides with specific persistence in the environment. researchgate.net
Molecular Modeling and Simulation of Reaction Mechanisms
Molecular modeling and simulation are powerful tools for investigating the detailed steps of a chemical reaction, including the identification of transient intermediates and the characterization of transition states.
A transition state is a high-energy, unstable configuration that a molecule passes through as it transforms from reactants to products. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism and calculating the activation energy, which determines the reaction rate.
For this compound, a key reaction is its hydrolysis, which leads to the formation of 9-phenanthrol, methylamine (B109427), and carbon dioxide. Computational studies on the hydrolysis of other carbamates, such as the insecticide methomyl, have shown that the reaction often proceeds in a stepwise manner. mdpi.com
The hydrolysis can be catalyzed by an acid or a base. In a base-catalyzed mechanism, a hydroxide (B78521) ion would attack the electrophilic carbonyl carbon of the carbamate group. This leads to the formation of a tetrahedral intermediate. The transition state for this step would involve the partial formation of the new carbon-oxygen bond and the redistribution of charge. Following the formation of the intermediate, the C-O bond to the phenanthrene ring would cleave, leading to the final products. Computational modeling can precisely map out the energy profile of this entire process, identifying the energy barriers for each step and thus the rate-determining step of the reaction.
Conformational Analysis and Intermolecular Interactions
The biological activity of this compound is intrinsically linked to its three-dimensional structure and its ability to interact with its biological target. Conformational analysis is the first step in understanding the molecule's structural preferences and the corresponding energy landscape.
Conformational Analysis: The flexibility of this compound arises from the rotation around the single bonds, particularly the C-O bond linking the phenanthrene and carbamate moieties, and the C-N bond within the carbamate group. A comprehensive conformational search would be performed using molecular mechanics or, for higher accuracy, quantum mechanical methods like Density Functional Theory (DFT). The goal is to identify all low-energy conformers that could be present under physiological conditions. The chemical structure of phenyl carbamates, featuring carbonyl (C=O) and amino (N-H) groups, allows for the formation of inter- and intramolecular hydrogen bonds, which would be a key factor in determining the most stable conformations. researchgate.net
Intermolecular Interactions: The primary intermolecular interaction of interest for this compound is its binding to the active site of acetylcholinesterase. Computational methods such as molecular docking and molecular dynamics (MD) simulations are employed to model this interaction. These simulations can predict the binding pose of the inhibitor and quantify the contributions of various non-covalent interactions, including:
Hydrogen Bonds: The N-H group of the carbamate can act as a hydrogen bond donor, while the carbonyl oxygen and the ester oxygen can act as acceptors.
π-π Stacking: The large aromatic phenanthrene ring is capable of engaging in π-π stacking interactions with aromatic residues in the enzyme's active site, such as tryptophan and tyrosine.
Hydrophobic Interactions: The phenanthrene moiety also contributes to hydrophobic interactions within the binding pocket.
The stability of such interactions can be quantified using methods like Atoms in Molecules (AIM) theory or by performing energy decomposition analysis. mdpi.com
Table 1: Hypothetical Low-Energy Conformers of this compound
| Conformer ID | Dihedral Angle (C9-O-C-N) (°) | Relative Energy (kcal/mol) | Population (%) | Key Intramolecular Interactions |
| PNMC-1 | ~0 | 0.00 | 65 | Planar, potential for extended conjugation |
| PNMC-2 | ~180 | 1.25 | 30 | Non-planar, steric hindrance minimized |
| PNMC-3 | ~90 | 3.50 | 5 | Perpendicular, higher energy state |
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Enzyme-Catalyzed Reactions
To study the inhibition of acetylcholinesterase by this compound at a chemical level, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are the gold standard. researchgate.netmdpi.com These methods allow for a high-accuracy quantum mechanical treatment of the region where bond-breaking and bond-forming events occur, while the larger protein environment is treated with more computationally efficient molecular mechanics.
For the carbamylation of acetylcholinesterase by this compound, the QM region would typically include the carbamate moiety of the inhibitor and the key active site residues of the enzyme, such as the catalytic triad (B1167595) (serine, histidine, and glutamate). The remainder of the protein and solvent molecules would constitute the MM region.
QM/MM simulations can be used to:
Map the reaction pathway for the covalent modification of the active site serine by the carbamate.
Calculate the activation energies for the acylation and deacylation steps. nih.gov
Identify and characterize the transition states and any intermediates along the reaction coordinate.
These calculations provide fundamental insights into the mechanism of inhibition and can explain the relative potency of different carbamate inhibitors. nih.gov
Theoretical Spectroscopic and Crystallographic Data Prediction
Computational methods are invaluable for predicting spectroscopic and crystallographic data, which can aid in the identification and structural characterization of a molecule.
Prediction of Vibrational Spectra (Infrared, Raman)
Theoretical vibrational spectra (Infrared and Raman) for this compound can be calculated using DFT methods. researchgate.net After optimizing the geometry of the most stable conformer, a frequency calculation is performed. This calculation provides the harmonic vibrational frequencies and their corresponding intensities.
The predicted spectrum would show characteristic peaks for the functional groups present in the molecule:
N-H stretch: Typically in the range of 3300-3500 cm⁻¹. The exact position can indicate the extent of hydrogen bonding. nih.gov
C=O stretch (Amide I band): A strong absorption usually between 1650 and 1750 cm⁻¹, sensitive to the electronic environment.
C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group below 3000 cm⁻¹.
Aromatic C=C stretches: A series of peaks in the 1400-1600 cm⁻¹ region, characteristic of the phenanthrene ring system.
These theoretical spectra can be compared with experimental data to confirm the structure and identify the conformational state of the molecule.
Table 2: Predicted Dominant Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (DFT/B3LYP/6-31G*) | Predicted IR Intensity (km/mol) | Predicted Raman Activity (Å⁴/amu) |
| N-H stretch | ~3450 | High | Moderate |
| Aromatic C-H stretch | ~3100-3000 | Moderate | High |
| Aliphatic C-H stretch | ~2950 | Moderate | Moderate |
| C=O stretch | ~1720 | Very High | Low |
| Aromatic C=C stretch | ~1600, 1520, 1450 | High | Very High |
| C-O stretch | ~1250 | High | Moderate |
| C-N stretch | ~1200 | High | Moderate |
Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations
The prediction of NMR chemical shifts is a powerful tool for structure elucidation and verification. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating NMR shielding tensors. researchgate.net
The process involves:
Performing a conformational search to identify all significant low-energy structures.
Calculating the NMR shielding constants for each conformer.
Averaging the shielding constants based on the Boltzmann population of each conformer.
Converting the calculated shielding constants to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory.
This methodology can provide highly accurate predictions for both ¹H and ¹³C chemical shifts, aiding in the assignment of complex spectra and potentially resolving structural ambiguities. mdpi.com
X-ray Diffraction Data Simulation for Structural Validation
If a single crystal of this compound can be grown, X-ray crystallography provides the definitive solid-state structure. Computational methods can simulate the powder X-ray diffraction (PXRD) pattern from a theoretical or known single-crystal structure. This is useful for:
Validating a solved crystal structure: Comparing the simulated pattern from the single-crystal data with an experimental powder pattern can confirm the bulk purity of the sample.
Assisting in structure solution: In cases where single crystals are not available, a theoretical PXRD pattern calculated from the lowest-energy computed conformer can be compared with experimental powder data to provide structural insights.
The simulation involves calculating the structure factors from the atomic positions in the unit cell and then generating the diffraction pattern based on the Bragg equation and the chosen X-ray wavelength. neliti.com
Environmental Fate and Biogeochemical Cycling of 9 Phenanthryl N Methylcarbamate
Environmental Persistence and Degradation Kinetics
The persistence of 9-Phenanthryl N-methylcarbamate in the environment is determined by its susceptibility to various degradation processes. These include hydrolysis in aquatic systems, photochemical breakdown, and microbial metabolism in both soil and water.
Hydrolytic Stability in Aquatic Ecosystems
Hydrolysis is a primary chemical degradation pathway for many organic compounds in aquatic environments. For carbamate (B1207046) pesticides, the rate of hydrolysis is significantly influenced by the pH of the water. Generally, carbamates are more stable in acidic to neutral conditions and their degradation accelerates under alkaline conditions. clemson.edu
Photochemical Degradation in Natural Waters and Surfaces
Sunlight can play a crucial role in the degradation of organic chemicals in the environment. This photochemical degradation can occur through two main pathways: direct photolysis, where the chemical itself absorbs light and undergoes transformation, and indirect photolysis, where other substances in the water, known as photosensitizers, absorb light and produce reactive species that then degrade the chemical. csbsju.edu
For carbamate insecticides, photolysis can be a significant degradation route. upm.edu.my Studies on carbaryl (B1668338) have shown that its photoinduced degradation in wetland surface water is complex and influenced by water chemistry. csbsju.edu At lower pH values, indirect photolysis, driven by naturally occurring photosensitizers like nitrate (B79036) and dissolved natural organic matter (NOM), becomes more significant. csbsju.edu These photosensitizers can produce highly reactive species such as the hydroxyl radical (HO•), which can effectively degrade carbamate compounds. csbsju.edu The efficiency of this process can be influenced by the concentration of these photosensitizers and the presence of other substances that can scavenge the reactive species. csbsju.edu
On surfaces, such as plant leaves, the photochemical degradation of carbamates can also be significant. For instance, the insecticide pirimicarb (B1678450) readily decomposes when irradiated in the presence of organic solvents, with half-lives that can be as short as 140 minutes. nih.gov This suggests that this compound, when present on surfaces exposed to sunlight, could undergo similar rapid photochemical degradation. The presence of photocatalysts like zinc oxide (ZnO) and titanium dioxide (TiO2) can also significantly enhance the photodegradation of carbamate insecticides in soil and water. researchgate.netnih.gov
Biotic Degradation in Soil and Water Matrices
Microorganisms, particularly bacteria and fungi, are key players in the breakdown of organic contaminants in the environment. upm.edu.mynih.gov A wide variety of microbial species have been identified that are capable of degrading carbamate pesticides in both soil and water. nih.govnih.gov This biodegradation can lead to the complete mineralization of the compound to carbon dioxide, water, and other simple inorganic molecules, or its transformation into other organic compounds. nih.govfrontiersin.org
The initial and most crucial step in the microbial degradation of many carbamates is the hydrolysis of the carbamate linkage, a reaction catalyzed by enzymes called carbamate hydrolases. nih.govnih.gov This enzymatic hydrolysis breaks the ester or amide bond, leading to the formation of an alcohol (in this case, 9-phenanthrol), methylamine (B109427), and carbon dioxide. nih.govfrontiersin.org The resulting breakdown products can then be further metabolized by the microorganisms. nih.gov
The rate of biotic degradation can be influenced by various environmental factors, including soil type, pH, temperature, and the history of pesticide application in a particular area. researchgate.net Soils with a history of pesticide use often exhibit enhanced degradation rates due to the adaptation of microbial communities. researchgate.net Numerous bacterial and fungal genera, such as Pseudomonas, Sphingomonas, Arthrobacter, Pichia, and Trametes, have been shown to be involved in the degradation of carbamate pesticides. upm.edu.mynih.govresearchgate.net
Sorption and Desorption Dynamics in Environmental Compartments
The movement and bioavailability of this compound in the environment are heavily influenced by its tendency to attach to soil and sediment particles, a process known as sorption. This process is reversible, and the release of the compound back into the water or soil solution is termed desorption.
Mechanisms of Interaction with Soil Organic Matter and Mineral Surfaces (e.g., hydrophobic bonding, hydrogen bonding, charge-transfer interactions)
The sorption of non-ionic organic compounds like this compound to soil is primarily governed by interactions with soil organic matter (SOM) and, to a lesser extent, mineral surfaces. Several mechanisms are involved in these interactions:
Hydrophobic Bonding: Due to its aromatic phenanthrene (B1679779) group, this compound is expected to have a significant hydrophobic character. This hydrophobicity drives the compound to move from the polar water phase to the non-polar organic matter in the soil to minimize its contact with water. This partitioning into the organic matrix of the soil is a major sorption mechanism. mdpi.com
Hydrogen Bonding: The carbamate group in this compound contains both hydrogen bond donor (N-H) and acceptor (C=O) sites. These can form hydrogen bonds with functional groups present in soil organic matter, such as carboxyl and hydroxyl groups, as well as with hydroxyl groups on the surfaces of clay minerals. researchgate.net
Charge-Transfer Interactions: The aromatic rings of the phenanthrene moiety can participate in charge-transfer or π-π interactions with electron-rich or electron-poor sites within the soil organic matter or on the surfaces of certain clay minerals.
The sorption of organic compounds can be a "dual-mode" process, involving both absorption into the amorphous, rubbery part of soil organic matter and adsorption onto the hard, glassy or condensed regions, often referred to as black carbon or carbonaceous geosorbents. nih.gov This dual-mode sorption can lead to nonlinear sorption behavior, where the sorption coefficient is not constant and depends on the concentration of the compound. nih.gov
Influence of Soil Physico-Chemical Properties (pH, Organic Carbon Content, Clay Type) on Sorption
The extent of sorption of this compound is not uniform across all soil types and is significantly influenced by the soil's physical and chemical properties.
pH: For non-ionic compounds like this compound, the effect of pH on sorption is generally less pronounced than for ionizable chemicals. nih.govresearchgate.net However, soil pH can indirectly influence sorption by affecting the surface charge of soil colloids and the ionization of functional groups within the soil organic matter. ufl.edu For some carbamates, sorption has been observed to increase with increasing pH, potentially due to interactions with exchangeable cations like Ca2+. mdpi.com Conversely, for other carbamates, an inverse relationship with pH has been reported. mdpi.com
Organic Carbon Content: The organic carbon content of a soil is a primary determinant of its capacity to sorb non-ionic organic compounds. researchgate.netacs.org Generally, soils with higher organic carbon content exhibit greater sorption of these compounds. researchgate.net The sorption coefficient is often normalized to the organic carbon content of the soil to obtain the organic carbon-water (B12546825) partition coefficient (Koc), which provides a measure of the compound's intrinsic tendency to partition into soil organic matter. acs.org
Clay Type and Content: Clay minerals can also contribute to the sorption of organic compounds, although their role is often secondary to that of organic matter for non-ionic compounds. The type of clay is important; for example, montmorillonite, with its expanding lattice and high surface area, can be a more effective sorbent than kaolinite. mdpi.com The interaction with clay surfaces can occur through various mechanisms, including hydrogen bonding and cation bridging. mdpi.com
The composition of the soil organic matter itself is also a critical factor. The aromaticity of the SOM has been shown to be a key parameter that regulates the sorption of non-ionic pesticides. acs.org A higher proportion of aromatic carbon in the SOM leads to stronger sorption. researchgate.netacs.org
Equilibrium Sorption Isotherms and Non-Equilibrium Kinetics
The sorption of this compound to soil and sediment is a key process influencing its concentration in the aqueous phase and, consequently, its bioavailability and mobility. While specific studies on this compound are limited, the sorption behavior can be inferred from research on its parent compound, phenanthrene, and its degradation product, 9-phenanthrol.
Sorption of organic compounds in soil is often described by equilibrium models such as the Freundlich and Langmuir isotherms. For phenanthrene and its derivatives, sorption is typically nonlinear and can be well-described by the Freundlich model. nih.gov The sorption behavior is significantly influenced by the organic carbon content of the soil or sediment. nih.gov
Studies on 9-phenanthrol, a direct environmental transformation product of this compound, reveal that it exhibits high sorption and strong nonlinearity in soils and sediments. nih.gov This suggests that the mobility of 9-phenanthrol could be lower than that of phenanthrene. nih.gov The sorption of 9-phenanthrol is not solely dependent on organic carbon; inorganic fractions of the soil also play a significant role in its retention. nih.gov This is indicated by a large intercept in the relationship between the organic carbon content and the sorption coefficient (logKd). nih.gov
Slow sorption phenomena are also expected for this compound and its transformation products. This means that over time, the compound can become more strongly bound to soil particles, a process that is not readily reversible. This non-equilibrium process can lead to the long-term sequestration of the compound in the environment.
Sorption Characteristics of Phenanthrene and its Derivatives
| Compound | Sorption Model | Key Influencing Factors | Sorption Behavior |
| Phenanthrene | Freundlich | Organic Carbon Content | Nonlinear |
| 9-Phenanthrol | Freundlich | Organic Carbon, Inorganic Fractions | High sorption, Strong nonlinearity |
Desorption Hysteresis and Environmental Mobility Implications
Desorption, the release of a sorbed chemical back into the solution phase, is often not the simple reverse of sorption. When the extent of desorption is less than sorption at the same solution concentration, the phenomenon is known as desorption hysteresis. This is a common observation for many organic pollutants, including phenanthrene and its derivatives. nih.goviaea.org
The desorption of phenanthrene from contaminated soil can be a slow process, with a rapid initial release followed by a much slower, prolonged release phase. nih.goviaea.org This biphasic desorption pattern is indicative of the presence of both easily accessible and more strongly bound fractions of the contaminant. The presence of surfactants or bacterial extracellular polymers can enhance the desorption of phenanthrene from soil by increasing its apparent solubility in the aqueous phase. nih.gov
For 9-phenanthrol, its high sorption and strong nonlinearity suggest that it will exhibit significant desorption hysteresis. nih.gov This implies that once sorbed to soil or sediment particles, it is not easily released back into the water column. The consequence of strong sorption and desorption hysteresis is reduced environmental mobility. Compounds that are tightly bound to soil particles are less likely to be transported by water flow, either across the surface or leaching into groundwater. Therefore, it is anticipated that this compound and its primary transformation product, 9-phenanthrol, will have limited mobility in the environment, tending to accumulate in the solid phases of soil and sediment. nih.gov The mobility of other potential degradation products would depend on their individual sorption characteristics. nih.gov
Identification and Formation of Environmental Transformation Products
This compound can be transformed in the environment through various abiotic and biotic processes, leading to the formation of a range of new compounds.
Abiotic Hydrolysis Products
In the aquatic environment, one of the primary abiotic degradation pathways for carbamate insecticides is hydrolysis. This reaction involves the cleavage of the carbamate ester bond by water. For this compound, hydrolysis is expected to yield 9-phenanthrol, methylamine, and carbon dioxide. clemson.edunih.gov
The rate of hydrolysis is pH-dependent. Alkaline hydrolysis is generally an important degradation mechanism for carbamates. clemson.edu For carbaryl, a structurally related N-methylcarbamate, the rate of hydrolysis increases with increasing pH. orst.edu A similar trend is expected for this compound.
Expected Abiotic Hydrolysis Products of this compound
| Precursor Compound | Hydrolysis Products |
| This compound | 9-Phenanthrol, Methylamine, Carbon Dioxide |
Photodegradation Byproducts
Sunlight can induce the degradation of organic compounds in a process known as photodegradation or photolysis. Carbamate pesticides can undergo photodegradation, leading to a variety of byproducts. dss.go.thnih.gov For carbofuran, another carbamate insecticide, photodecomposition involves the cleavage of the carbamate group in the initial step. dss.go.th
While specific photodegradation byproducts of this compound have not been detailed in the available literature, it is plausible that photodegradation would also involve the cleavage of the carbamate bond, potentially leading to the formation of 9-phenanthrol and other phototransformation products derived from the phenanthrene ring. The presence of photosensitizers in the environment, such as dissolved organic matter, can influence the rate and pathway of photodegradation. dss.go.th
Oxidative Metabolites
Oxidative processes, often mediated by enzymes in living organisms, are a major route for the transformation of organic pollutants. For carbamate insecticides like carbaryl, oxidative metabolism is a significant pathway. researchgate.netepa.gov This can lead to the hydroxylation of the aromatic ring system. nih.gov In the case of carbaryl, metabolites such as 4-hydroxycarbaryl (B1330417) and 5-hydroxycarbaryl are formed. researchgate.netepa.gov
By analogy, the oxidative metabolism of this compound is expected to produce hydroxylated derivatives of the phenanthrene ring while the carbamate structure may remain intact initially. These hydroxylated metabolites are generally more water-soluble and may be more susceptible to further degradation.
Microbially-Mediated Transformation Intermediates
Microorganisms play a crucial role in the breakdown of organic pesticides in the environment. nih.gov Several bacterial strains have been identified that can degrade carbamate insecticides, often using them as a source of carbon and nitrogen. nih.govresearchmatters.in The initial step in the microbial degradation of many carbamates is the hydrolysis of the ester linkage by a hydrolase enzyme, releasing the corresponding phenol (B47542) and methylamine. researchmatters.innih.gov
For this compound, microbial degradation is likely to be initiated by a similar hydrolytic cleavage, yielding 9-phenanthrol and methylamine. The resulting 9-phenanthrol can then be further metabolized by microorganisms. Bacteria capable of degrading phenanthrene are known to exist, and they typically break down the polycyclic aromatic hydrocarbon ring system through a series of enzymatic reactions, leading to simpler organic acids that can enter central metabolic pathways. researchmatters.in Intermediates in the microbial degradation of carbaryl include 1-naphthol, which is then further broken down. researchmatters.in Therefore, it is expected that microbial communities in soil and water can transform this compound into a variety of smaller, less complex molecules.
Identified Microbial Transformation Intermediates of Structurally Related Carbamates
| Original Compound | Key Microbial Intermediates |
| Carbaryl | 1-Naphthol, Methylamine, 1,2-Dihydroxy naphthalene |
| Carbofuran | Carbofuran phenol |
Advanced Analytical Methodologies for 9 Phenanthryl N Methylcarbamate Research
Chromatographic Separation Techniques
Chromatography is a fundamental tool for the analysis of 9-Phenanthryl N-methylcarbamate, enabling its separation from complex mixtures prior to detection. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the analytical objectives.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (e.g., UV-Vis, Diode Array Detection)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N-methylcarbamates due to its applicability to a wide range of polar and thermally sensitive compounds. For this compound, reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.
UV-Vis and Diode Array Detectors:
UV-Vis Detectors: These detectors measure the absorbance of ultraviolet or visible light by the analyte at a specific wavelength. capes.gov.br The phenanthrene (B1679779) moiety in this compound contains a chromophore that absorbs UV light, making this detection method suitable. A variable wavelength detector (VWD) allows for the selection of the optimal wavelength for maximum absorbance, enhancing sensitivity. amanote.com
Diode Array Detection (DAD): Also known as Photodiode Array (PDA) detection, this technology provides a significant advantage over single-wavelength UV-Vis detectors. A DAD detector acquires the entire UV-Vis spectrum of the analyte as it elutes from the column. capes.gov.bramanote.com This capability is invaluable for method development, peak purity assessment, and compound identification, as the acquired spectrum serves as a characteristic fingerprint of this compound. capes.gov.br The ability to monitor multiple wavelengths simultaneously also improves the chances of detecting the target compound in complex samples. hpst.cz
| Detector Type | Principle of Operation | Advantages for this compound | Limitations |
|---|---|---|---|
| UV-Vis (VWD) | Measures absorbance at a single, selectable wavelength. amanote.com | Good sensitivity due to the UV-absorbing phenanthrene group. Cost-effective. | Limited to a single wavelength, providing less specificity and no spectral information for peak purity. |
| Diode Array (DAD/PDA) | Acquires a full UV-Vis spectrum simultaneously. capes.gov.bramanote.com | Provides spectral information for compound identification and purity assessment. capes.gov.br Facilitates method development. | Slightly less sensitive than a VWD set at the optimal wavelength. |
Gas Chromatography (GC) with Derivatization Strategies for Thermolabile Compounds
Gas Chromatography (GC) is a powerful separation technique known for its high resolution. However, its direct application to many N-methylcarbamates, including this compound, is challenging due to their thermal instability. youtube.com At the high temperatures required for volatilization in the GC injector, these compounds tend to decompose, leading to inaccurate quantification and potential misidentification. youtube.comresearchgate.net
To overcome this limitation, derivatization is employed. This process chemically modifies the analyte to create a more volatile and thermally stable derivative suitable for GC analysis. youtube.com Common derivatization strategies for carbamates involve:
Acylation: Reaction with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) to form stable, electron-capturing derivatives, which are highly sensitive to electron capture detection (ECD).
Silylation: Using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing volatility.
Methylation: On-column methylation, sometimes referred to as flash alkylation, can also be utilized to form more stable derivatives directly in the hot injector port. scispec.co.th
For instance, a common approach involves the hydrolysis of the carbamate (B1207046) to its corresponding phenol (B47542) (9-phenanthrol in this case), followed by derivatization of the phenol. jfda-online.com This indirect analysis, however, requires careful optimization to ensure complete reaction and avoid side products.
Ultra-High Performance Liquid Chromatography (UHPLC) Applications
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns packed with smaller particles (typically sub-2 µm), UHPLC systems can operate at much higher pressures, leading to:
Faster analysis times: The high efficiency of UHPLC columns allows for rapid separations without sacrificing resolution. hpst.cz
Improved resolution: Narrower peaks provide better separation of the target analyte from matrix components.
Increased sensitivity: Sharper peaks result in a higher signal-to-noise ratio, improving detection limits.
The coupling of UHPLC with tandem mass spectrometry (UHPLC-MS/MS) is a particularly powerful combination for the trace analysis of carbamate pesticides in complex matrices. hpst.cznih.gov This approach leverages the superior separation power of UHPLC and the high selectivity and sensitivity of MS/MS, making it an ideal method for the demanding analytical requirements of this compound research.
Mass Spectrometry for Structural Elucidation and Quantitative Analysis
Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, providing molecular weight information and structural details that are crucial for unambiguous identification. When coupled with a chromatographic system (LC-MS or GC-MS), it offers unparalleled selectivity and sensitivity.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Coupled with Tandem Mass Spectrometry (MS/MS)
For LC-MS analysis of N-methylcarbamates, atmospheric pressure ionization (API) techniques are standard. capes.gov.brnih.gov The two most common API sources are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI): ESI is a soft ionization technique that transfers ions from solution into the gas phase. nih.gov It is particularly well-suited for polar and thermally labile compounds like this compound. nih.gov In the positive ion mode, ESI typically produces protonated molecules [M+H]⁺. By using low fragmentation potential, the integrity of the molecule is preserved, which is ideal for quantitative analysis using tandem mass spectrometry (MS/MS). nih.govacs.org
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is suitable for less polar and smaller molecules. jfda-online.com It involves nebulizing the sample into a heated tube where it is vaporized and then ionized by corona discharge. jfda-online.com For N-methylcarbamates, APCI can be advantageous as it sometimes produces more in-source fragmentation, which can aid in preliminary identification, in addition to the protonated molecule. nih.govacs.org
Tandem Mass Spectrometry (MS/MS): Both ESI and APCI are commonly coupled with tandem mass spectrometers (e.g., triple quadrupole or QTRAP systems). nih.gov In an MS/MS experiment, the protonated molecule [M+H]⁺ of this compound is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. nih.gov This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity by filtering out chemical noise. nih.gov
| Ionization Technique | Principle | Typical Ions Formed for Carbamates | Applicability to this compound |
|---|---|---|---|
| Electrospray Ionization (ESI) | Soft ionization via charged droplet formation and solvent evaporation. nih.gov | Primarily protonated molecules [M+H]⁺. nih.govacs.org | Excellent for this thermally labile compound, providing high sensitivity for quantitative MS/MS. |
| Atmospheric Pressure Chemical Ionization (APCI) | Vaporization followed by gas-phase ion-molecule reactions. jfda-online.com | Protonated molecules [M+H]⁺ and characteristic fragment ions. nih.govacs.org | A viable alternative to ESI, potentially providing more structural information from in-source fragmentation. |
Fragmentation Pathways and Diagnostic Ions (e.g., Neutral Loss of CH3NCO)
The fragmentation of N-methylcarbamates in tandem mass spectrometry follows predictable pathways, which is crucial for their identification and confirmation. For N-methyl amino formic acid aromatic esters, such as this compound, a characteristic fragmentation pattern is observed in positive ion mode. nih.gov
Upon collision-induced dissociation (CID), the protonated molecule [M+H]⁺ readily undergoes a neutral loss of methyl isocyanate (CH₃NCO), which has a mass of 57 Da. nih.govmdpi.com This fragmentation occurs through the cleavage of the ester bond. The resulting product ion corresponds to the protonated phenolic portion of the molecule.
For this compound, the key fragmentation would be:
[C₁₄H₉-O-C(O)NHCH₃ + H]⁺ → [C₁₄H₉-OH + H]⁺ + CH₃NCO
The precursor ion (the protonated molecule) and the characteristic product ion (the protonated 9-phenanthrol) form a specific transition that can be monitored in an MRM experiment. This transition is highly diagnostic for this compound and provides a high degree of confidence in its identification, even at trace levels. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Transformation Products
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical tool in the study of this compound and its transformation products. nih.govnih.gov Its capacity to provide accurate mass measurements with high resolution is invaluable for identifying unknown metabolites and degradation products in complex matrices. nih.govnih.gov This is particularly crucial in environmental and biological studies where the parent compound undergoes various transformations.
The primary advantage of HRMS lies in its ability to determine the elemental composition of an ion from its exact mass, a capability that distinguishes it from lower-resolution mass spectrometry techniques. nih.gov For instance, when analyzing the biotransformation of xenobiotics like this compound, HRMS coupled with liquid chromatography (LC) allows for the comprehensive screening of potential transformation products. nih.gov The process often involves comparing the mass-to-charge (m/z) ratios of detected features in samples with and without the parent compound or over a time course. nih.gov
A common strategy involves using a full-scan HRMS analysis to detect all potential ions, followed by targeted tandem mass spectrometry (MS/MS) to fragment ions of interest for structural elucidation. nih.gov The high resolving power of HRMS instruments, often in the range of 70,000 full width at half maximum (fwhm) or higher, enables the separation of ions with very similar masses, thus reducing ambiguity in identification. nih.gov
Key applications of HRMS in the study of this compound transformation products include:
Identification of Metabolites: In biological systems, this compound can undergo various metabolic reactions, such as hydroxylation, hydrolysis, and conjugation. HRMS can accurately measure the mass of these metabolites, allowing for the proposal of their elemental formulas and, consequently, their putative structures.
Elucidation of Degradation Pathways: In environmental matrices, the compound can degrade through processes like photodegradation or microbial action. HRMS helps in identifying the resulting degradation products, which is essential for understanding the environmental fate and persistence of the parent compound. researchgate.net
Non-Target Screening: The untargeted nature of full-scan HRMS allows for the discovery of unexpected or novel transformation products that would be missed by targeted analyses. nih.govresearchgate.net
The data generated by HRMS, particularly when combined with fragmentation data from MS/MS experiments, provides a high degree of confidence in the structural assignment of transformation products, even in the absence of authentic reference standards. researchgate.net
Spectroscopic Characterization Techniques in Research
Spectroscopic techniques are indispensable for the detailed structural and electronic characterization of this compound. These methods provide fundamental information about the molecule's structure, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive confirmation of the molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom within the molecule.
In a typical ¹H NMR spectrum of this compound, distinct signals would be observed for the protons of the phenanthrene ring system, the N-methyl group, and the carbamate NH proton. The chemical shifts (δ) of these protons are indicative of their electronic environment. For instance, the aromatic protons of the phenanthrene moiety would appear in the downfield region (typically δ 7-9 ppm) due to the deshielding effect of the aromatic ring current. The N-methyl protons would resonate at a higher field (upfield), characteristic of protons on a carbon adjacent to a nitrogen atom.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the this compound molecule will give rise to a distinct signal, including the carbonyl carbon of the carbamate group, which is typically found in the δ 150-170 ppm range.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further solidifying the structural assignment.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound. researchgate.netscispace.comiitm.ac.in Both techniques probe the vibrational modes of a molecule, but they are governed by different selection rules. scispace.com For a vibration to be IR active, there must be a change in the dipole moment of the molecule, whereas for a vibration to be Raman active, there must be a change in the polarizability. scispace.com
Key functional group vibrations for this compound that can be identified using IR and Raman spectroscopy include:
N-H Stretching: The N-H bond of the carbamate group typically shows a stretching vibration in the range of 3300-3500 cm⁻¹.
C=O Stretching: The carbonyl group of the carbamate is a strong IR absorber and exhibits a characteristic stretching vibration, usually between 1680 and 1750 cm⁻¹. The exact position can be influenced by hydrogen bonding.
C-O Stretching: The C-O single bond of the carbamate and the phenanthryl ether linkage will have stretching vibrations in the fingerprint region (below 1500 cm⁻¹).
Aromatic C-H and C=C Stretching: The phenanthrene ring will show characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region. copbela.org
The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of its key functional groups. iitm.ac.inresearchgate.net
UV-Visible Spectroscopy for Electronic Absorption and Degradation Monitoring
UV-Visible spectroscopy is a valuable tool for studying the electronic properties of this compound and for monitoring its degradation over time. researchgate.netmdpi.com The technique measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals.
The UV-Vis spectrum of this compound is dominated by the electronic transitions of the extended π-system of the phenanthrene ring. This results in strong absorption bands in the UV region. The position and intensity of these absorption maxima (λmax) are characteristic of the chromophore.
A key application of UV-Visible spectroscopy in research involving this compound is the monitoring of its degradation. researchgate.netmdpi.com For instance, in photocatalytic degradation studies, the concentration of the compound can be followed by measuring the decrease in its characteristic absorbance over time. mdpi.com As the molecule degrades, the extended conjugation of the phenanthrene ring is often disrupted, leading to a decrease in the intensity of the absorption bands or a shift in their position. This allows for the calculation of degradation kinetics and efficiency. mdpi.com
Sample Preparation and Matrix Effects in Environmental Research
The analysis of this compound in environmental samples, such as water and soil, presents significant challenges due to the complexity of the matrices and the typically low concentrations of the analyte. scirp.orgnih.gov Effective sample preparation is therefore a critical step to isolate and concentrate the target compound before instrumental analysis. scirp.org
Extraction Methods (Liquid-Liquid, Solid-Phase Extraction) for Environmental Samples (e.g., water, soil)
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction is a traditional method for extracting organic compounds from aqueous samples. nih.govamecj.com It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. For this compound, a non-polar to moderately polar solvent would be chosen to efficiently extract it from the water phase. The choice of solvent is critical and depends on the polarity of the target analyte and the desire to minimize the co-extraction of interfering substances. amecj.com After extraction, the organic solvent is typically evaporated and the residue reconstituted in a smaller volume of a suitable solvent for analysis. amecj.com
Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a more modern and widely used technique for the extraction and preconcentration of pesticides and other organic pollutants from environmental samples. scirp.orgsigmaaldrich.comnih.govresearchgate.net SPE offers several advantages over LLE, including higher enrichment factors, lower solvent consumption, and the potential for automation. nih.gov
For the extraction of this compound from water samples, a reversed-phase SPE sorbent, such as C18-bonded silica, is commonly employed. nih.govresearchgate.net The general procedure involves the following steps:
Conditioning: The SPE cartridge is conditioned with a solvent like methanol, followed by water, to activate the sorbent. scirp.org
Loading: The water sample is passed through the cartridge, and the analyte partitions from the aqueous phase onto the solid sorbent. nih.gov
Washing: The cartridge is washed with a weak solvent (e.g., water or a water/organic mixture) to remove polar interferences.
Elution: The retained this compound is eluted from the cartridge with a small volume of a strong organic solvent, such as acetonitrile (B52724) or methanol. nih.gov
For soil samples, a preliminary extraction with an organic solvent is typically required to transfer the analyte from the solid matrix into a liquid extract, which can then be further cleaned up using SPE. nih.gov
The choice between LLE and SPE depends on factors such as the sample volume, the required detection limits, and the complexity of the sample matrix.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between two immiscible liquid phases. | Partitioning between a solid sorbent and a liquid phase. sigmaaldrich.comnih.gov |
| Advantages | Simple, well-established. nih.govamecj.com | High enrichment, low solvent use, automation potential. nih.gov |
| Disadvantages | Large solvent volumes, emulsion formation. amecj.com | Can be more complex to develop, potential for sorbent-analyte interactions. scirp.org |
| Common Application | Extraction from aqueous samples. nih.govamecj.com | Extraction and cleanup from water and soil extracts. scirp.orgnih.govnih.govresearchgate.net |
Chromatographic Cleanup Strategies for Complex Matrices
The analysis of N-methylcarbamates, including by extension this compound, in complex environmental and biological matrices is often hindered by the presence of interfering compounds. These co-extractives can mask the analyte signal, leading to inaccurate quantification and reduced sensitivity. Therefore, effective cleanup of the sample extract is a critical step prior to chromatographic analysis.
Solid-Phase Extraction (SPE):
Solid-phase extraction is a widely adopted technique for the cleanup of samples containing N-methylcarbamates. nih.govresearchgate.net This method involves passing the sample extract through a cartridge packed with a solid adsorbent. The choice of adsorbent is crucial and depends on the nature of the analyte and the matrix.
C18 Sorbents: Reversed-phase C18 sorbents are commonly used for the cleanup of aqueous and organic extracts. nih.gov The non-polar C18 material retains the relatively non-polar N-methylcarbamates while allowing more polar interferences to pass through. The retained carbamates are then eluted with a small volume of an organic solvent. epa.gov
Porous Organic Polymers: Porous organic polymers have been shown to be effective for the extraction of carbamate pesticides from various samples like milk, wine, and juice. nih.gov These polymers can offer different selectivity compared to C18 and can be optimized by adjusting factors such as sample pH and desorption conditions. nih.gov
Magnetic Solid-Phase Extraction (MSPE): A more recent innovation is the use of magnetic sorbents, such as magnetic metal-organic frameworks (MOFs). researchgate.netnih.gov MSPE simplifies the extraction process by eliminating the need for centrifugation or filtration, as the sorbent can be easily separated from the sample solution using an external magnetic field. researchgate.net This technique has demonstrated high extraction efficiency and enrichment factors for several carbamate pesticides. researchgate.netacs.org
Liquid-Liquid Partitioning:
For certain matrices, particularly those with high lipid content like food products or biological tissues, liquid-liquid partitioning is employed to remove non-polar interferences. researchgate.net This involves partitioning the initial extract between two immiscible solvents, such as acetonitrile and hexane (B92381). The N-methylcarbamates preferentially partition into the acetonitrile layer, while the lipids are removed in the hexane layer.
"Pass-Through" SPE:
For some complex matrices like tea and cocoa, a "pass-through" SPE approach offers a rapid and effective cleanup. lcms.cz In this method, the sample extract is passed through a specially designed cartridge that retains the interfering matrix components (e.g., fats, pigments) while allowing the analytes of interest to pass through for collection and subsequent analysis. lcms.cz
Interactive Table: Chromatographic Cleanup Strategies for N-Methylcarbamates
| Cleanup Technique | Sorbent/Solvent System | Target Matrices | Key Findings |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | C18 | Liver tissue extracts | Successful purification for GC/MS confirmation at 10 ppb levels. nih.gov |
| Solid-Phase Extraction (SPE) | Porous Organic Polymer | Milk, white wine, juice | Recoveries of 82.0%-110.0%. nih.gov |
| Magnetic SPE (MSPE) | Magnetic Metal-Organic Frameworks | Fruits and vegetables | High adsorption capacities and recoveries in the range of 71.5-122.8%. researchgate.netnih.gov |
| Liquid-Liquid Partitioning | Acetonitrile/Hexane | Eggs | Effective for lipid removal. researchgate.net |
| "Pass-Through" SPE | Oasis™ PRiME HLB | Tea, cocoa | Efficient removal of fats, phospholipids, and pigments. lcms.cz |
Analytical Method Validation and Quality Assurance in Research Contexts
To ensure the reliability and accuracy of research findings, the analytical methods used for the determination of N-methylcarbamates must be rigorously validated. Quality assurance (QA) and quality control (QC) protocols are essential components throughout the analytical process. eurl-pesticides.eueurl-pesticides.eu
Method Validation Parameters:
Method validation involves assessing several key performance characteristics to demonstrate that the method is suitable for its intended purpose. wjarr.comresearchgate.net
Linearity and Range: This establishes the concentration range over which the analytical method provides a response that is directly proportional to the concentration of the analyte. For N-methylcarbamates, linearity is typically demonstrated by a high coefficient of determination (R²) for the calibration curve, often greater than 0.99. acs.org
Accuracy and Recovery: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery experiments, where a known amount of the analyte is added (spiked) into a blank matrix and analyzed. Acceptable recovery rates for N-methylcarbamates are generally in the range of 70-120%. nih.govresearchgate.net
Precision: Precision measures the degree of agreement among a series of measurements of the same sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For carbamate residue analysis, RSD values are typically expected to be below 15-20%. acs.org
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. These limits are crucial for trace-level analysis and depend on both the instrument's sensitivity and the efficiency of the sample preparation and cleanup steps. acs.org
Quality Assurance and Control:
Quality assurance encompasses all the planned and systematic actions necessary to provide confidence that a measurement will satisfy the given requirements for quality. eurl-pesticides.eueurl-pesticides.eu Key QA/QC practices in N-methylcarbamate analysis include:
Analysis of Blanks: Method blanks (reagents without sample) and matrix blanks (sample matrix without analyte) are analyzed to check for contamination and interferences. eurl-pesticides.eu
Use of Reference Materials: Certified reference materials (CRMs), when available, are analyzed to provide an independent assessment of the method's accuracy.
Control Charting: Control charts can be used to monitor the performance of the analytical method over time.
Inter-laboratory Comparisons: Participation in proficiency testing schemes allows a laboratory to compare its results with those of other laboratories.
Interactive Table: Typical Method Validation Data for N-Methylcarbamate Analysis
| Parameter | Typical Value/Range | Matrix | Analytical Technique |
|---|---|---|---|
| Linearity (R²) | >0.995 | Various | HPLC, GC-MS |
| Recovery | 70-120% | Fruits, vegetables, eggs, water | HPLC-Fluorescence, LC-MS/MS |
| Precision (RSD) | <15% | Various | HPLC, GC-MS, LC-MS/MS |
| Limit of Detection (LOD) | 0.005 - 0.40 ng/mL | Water, juice, milk | HPLC-DAD, MSPE-HPLC |
| Limit of Quantification (LOQ) | 0.015 - 1.0 ng/mL | Water, juice | MSPE-HPLC |
Q & A
Q. What are the optimal synthetic routes for 9-Phenanthryl N-methylcarbamate, and what factors influence yield?
The synthesis of this compound typically involves carbamate bond formation between a phenanthryl derivative and methyl isocyanate or via esterification of a phenolic precursor. Key steps include:
- Reagent Selection : Use of methyl isocyanate or chloroformate derivatives under anhydrous conditions to minimize side reactions .
- Catalysis : Acidic or basic catalysts (e.g., triethylamine) to enhance reaction efficiency.
- Temperature Control : Reactions are often performed at 0–25°C to prevent thermal degradation of the phenanthryl group .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol/water mixtures to achieve ≥98% purity .
Critical Factors : Solvent polarity, reaction time, and stoichiometric ratios of reactants significantly impact yield. For example, excess methyl isocyanate (1.2–1.5 eq) improves conversion rates .
Q. How can researchers characterize the purity and structural integrity of this compound?
Analytical Techniques :
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases often include acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid .
- Mass Spectrometry (MS) : Electron ionization (EI-MS) or electrospray ionization (ESI-MS) to confirm molecular weight (expected [M+H]⁺ ≈ 296.3 g/mol) and detect fragmentation patterns .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch of carbamate) and ~1250 cm⁻¹ (N–C=O bend) validate functional groups .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) shows characteristic signals: δ 8.5–7.5 ppm (phenanthryl aromatic protons), δ 3.2 ppm (N–CH₃), and δ 2.9 ppm (O–CH₃) .
Q. What analytical methods are recommended for detecting this compound in environmental samples?
- Solid-Phase Extraction (SPE) : C18 cartridges preconditioned with methanol/water to isolate the compound from aqueous matrices. Recovery rates >85% are achievable .
- Liquid-Liquid Microextraction (LLME) : Dispersive methods using dichloromethane as the extractant, optimized via Box-Behnken experimental design .
- Chromatographic Detection : Coupling HPLC with fluorescence detection (ex/em = 280/320 nm) enhances sensitivity (LOD ≈ 0.1 µg/L) in complex matrices like soil or plant tissues .
Advanced Research Questions
Q. How does the phenanthryl substituent influence the compound’s reactivity and biological interactions?
The phenanthryl group enhances π-π stacking with aromatic residues in enzymes or receptors, as observed in anthracene-derived carbamates . Computational docking studies (e.g., AutoDock Vina) reveal:
- Steric Effects : The bulky phenanthryl moiety restricts access to hydrophobic binding pockets, altering inhibition kinetics .
- Electronic Effects : Electron-withdrawing carbamate groups polarize the phenanthryl ring, modulating redox potential in catalytic reactions .
Experimental Validation : Competitive binding assays (e.g., fluorescence quenching) quantify interactions with biomolecules like acetylcholinesterase .
Q. What are the degradation pathways of this compound under hydrolytic or photolytic conditions?
- Hydrolysis : In alkaline media (pH > 9), the carbamate bond cleaves to yield 9-phenanthrol and methylamine. Pseudo-first-order kinetics (k = 0.12 h⁻¹ at pH 10) are observed .
- Photolysis : UV irradiation (λ = 254 nm) generates hydroxylated derivatives (e.g., 9-hydroxy-phenanthryl) via singlet oxygen-mediated pathways .
Analytical Tools : LC-QTOF-MS identifies degradation products, while quantum mechanical calculations (DFT) predict reaction intermediates .
Q. How can computational modeling predict the environmental fate or toxicity of this compound?
- QSAR Models : Use logP (predicted ≈3.2) and topological polar surface area (TPSA ≈45 Ų) to estimate bioavailability and bioaccumulation potential .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability .
- Ecotoxicology : Predict LC50 values for aquatic organisms using ECOSAR v2.0, incorporating electronic parameters (HOMO-LUMO gap) from Gaussian 09 calculations .
Q. What strategies improve the stability of this compound in long-term storage?
- Storage Conditions : Anhydrous environments (desiccated, -20°C) prevent hydrolysis. Amber glass vials minimize photodegradation .
- Stabilizers : Addition of antioxidants (e.g., BHT at 0.01% w/w) reduces oxidative decomposition .
- Periodic Analysis : Monitor purity via HPLC every 6 months; degradation >5% warrants reprocessing .
Q. How do structural modifications (e.g., halogenation) alter the compound’s bioactivity?
- Halogenation : Introducing Cl or F at the phenanthryl 2-position increases acetylcholinesterase inhibition (IC50 reduced by 30–50%) due to enhanced electrophilicity .
- Methylation : Adding methyl groups to the carbamate nitrogen reduces aqueous solubility but improves blood-brain barrier penetration in rodent models .
Methodology : Synthesize derivatives via Ullmann coupling or Suzuki-Miyaura reactions, followed by in vitro enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
